molecular formula C17H15N5S B2610782 2-methyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2380181-47-3

2-methyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2610782
CAS No.: 2380181-47-3
M. Wt: 321.4
InChI Key: SRUKFVRZMHRSBK-UHFFFAOYSA-N
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Description

2-methyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex heterocyclic compound that incorporates multiple functional groups, including a thiazole ring, a pyridine ring, and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Annulation to Form the Pyridine Ring: The thiazole derivative is then subjected to cyclization with a pyridine precursor to form the thiazolo[4,5-c]pyridine core.

    Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction involving an appropriate azetidine precursor.

    Formation of the Benzodiazole Ring: Finally, the benzodiazole ring is formed through a cyclization reaction involving an ortho-diamine and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF, while electrophilic substitution can be performed using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share the thiazole and pyridine rings but differ in the substitution pattern and additional functional groups.

    Benzothiazoles: These compounds contain a thiazole ring fused to a benzene ring and have similar biological activities.

    Azetidines: These four-membered ring compounds are structurally similar but lack the additional heterocyclic rings present in the target compound.

Uniqueness

2-methyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S/c1-11-19-13-4-2-3-5-15(13)22(11)12-9-21(10-12)17-20-14-8-18-7-6-16(14)23-17/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUKFVRZMHRSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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